1,1,2-Trifluoro-2-(trifluoromethoxy)ethane
Overview
Description
The compound of interest, 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane, is a fluorinated ether with potential applications in various fields due to its unique chemical structure. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related fluorinated compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds is often complex due to the reactivity of fluorine atoms. For instance, 1,1,1-tris(hydroxymethyl)ethane is used as a ligand in copper-catalyzed cross-coupling reactions, which could potentially be adapted for the synthesis of fluorinated ethers . Additionally, the preparation of trifluorodiazomethane involves the diazotization of 2,2,2-trifluoroethylamine hydrochloride, which could suggest a route for introducing the trifluoromethyl group into other molecules .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong electron-withdrawing effects due to the presence of fluorine atoms. Studies on 1,1,1-trifluoroethane using NMR techniques in liquid crystal solvents have provided insights into the internuclear distances and chemical shift anisotropies, which are valuable for understanding the molecular structure of fluorinated ethers .
Chemical Reactions Analysis
Fluorinated compounds exhibit unique reactivity patterns. For example, the reactivity of 1,1,1,2-tetrafluoroethane towards base attack has been studied, leading to the generation of various anions . This reactivity could be relevant to the compound of interest, as the presence of fluorine atoms can significantly alter the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the electron-withdrawing nature of the fluorine atoms. The synthesis of 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE) has shown that the trifluoromethyl group can affect properties such as permittivity, viscosity, and anodic stability . These findings can be extrapolated to understand the potential properties of 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane, which may exhibit similar behavior due to its fluorinated structure.
Scientific Research Applications
Radiation-Induced Hydrogen Fluoride Formation
Research has shown that several fluorine-containing ethanes, including 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, can form hydrogen fluoride when irradiated with gamma rays. This reaction occurs in the gas phase at 25°C and involves the formation of an intermediate semiion pair. Such findings are significant in understanding the chemical behavior of fluorine-containing compounds under radiation (Chu & Heckel, 1976).
Nucleophilic Reactions with Hexafluoro-1,2-epoxypropane
Studies involving the reactions between hexafluoro-1,2-epoxypropane and 1,2-bifunctional ethanes, including 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, have been conducted. These reactions yield N- and O-pentafluoropropionylated products, demonstrating the compound's potential in complex organic syntheses (Kawa, Hamouda & Ishikawa, 1980).
Nuclear Magnetic Resonance Spectroscopy in Conformational Studies
1,1,2-Trifluoro-2-(trifluoromethoxy)ethane has been utilized in nuclear magnetic resonance spectroscopy to determine the ground-state energies of rotational isomers in halogenated ethanes. This application is crucial for understanding the molecular structures and behaviors of these compounds (Weigert, Winstead, Garrels & Roberts, 1970).
Preparation of Chlorotrifluoroethylen
A novel method for preparing chlorotrifluoroethylen has been reported, which involves the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethane with metallic couples in aprotic and dissociative solvents. This showcases the compound's utility in generating important industrial chemicals (Blancou & Commeyras, 1977).
Synthesis of Triethyl Ethane-1,1,2-Tricarboxylate
The synthesis of triethyl ethane-1,1,2-tricarboxylate, which involves 1,1,2-trifluoro-2-(trifluoromethoxy)ethane, has been reviewed for its applications in cosmetics and pharmaceuticals. This underscores the compound's relevance in the synthesis of small molecules with polyester groups (Shang, 2012).
Role in Copper-Catalyzed Cross-Coupling Reactions
1,1,2-Trifluoro-2-(trifluoromethoxy)ethane has been shown to play a role in copper-catalyzed cross-coupling reactions. This compound, acting as a ligand, facilitates the formation of C-N, C-S, and C-O bonds, demonstrating its versatility in organic synthesis (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXJXBRWHOWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380393 | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluoro-2-(trifluoromethoxy)ethane | |
CAS RN |
84011-06-3 | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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